molecular formula C13H12Cl3N B1452779 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride CAS No. 1181893-31-1

2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride

Cat. No. B1452779
CAS RN: 1181893-31-1
M. Wt: 288.6 g/mol
InChI Key: GDNYSVSRXZLOIZ-UHFFFAOYSA-N
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Description

“2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride” is a biochemical compound used for proteomics research . Its molecular formula is C13H11Cl2N•HCl and it has a molecular weight of 288.6 .

Scientific Research Applications

Synthesis and Reactivity

  • Steric Repulsion and Reactivity : The study of bulky anilines, such as chloro(imino)phosphine synthesis, reveals insights into the steric repulsion and reactivity of anilines with substantial bulky groups. These compounds exhibit unique reactivities with phosphorus trichloride and triethylamine, demonstrating their potential in synthesizing novel chloro(imino)phosphines Vrána, Němec, Samsonov, & Růžička, 2021.

Material Science

  • Polyurethane Cationomers with Aniline Groups : Aniline derivatives have been synthesized for use as quaternization agents for polyetherurethane precursors. These derivatives exhibit fluorescent properties and are investigated for their photochromic mechanisms, indicating their application in creating polymeric films with specific optical properties Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005.

Environmental Applications

  • Water Pollutants Detection : A novel hydroquinone derivative was synthesized for use in a carbon paste matrix as an electro-catalyst mediator. This compound significantly enhances the electrochemical signal for the determination of major water pollutants like hydrazine and 4-chlorophenol, demonstrating its application in environmental monitoring and pollution control Tahernejad-Javazmi, Shabani‐Nooshabadi, Karimi-Maleh, & Naeimi, 2018.

Analytical Chemistry

  • Sensitive Determination of Chlorophenols : The construction of imine-linked covalent organic frameworks demonstrates advanced adsorbent properties for chlorophenols in water samples. This method highlights the potential of such materials in the sensitive and selective detection of harmful organic pollutants, crucial for ensuring food safety and water quality Xu, Luo, Zhang, Zhao, Li, Xiao, Wu, Wang, & Wang, 2021.

Mechanism of Action

properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;/h1-8,16H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNYSVSRXZLOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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